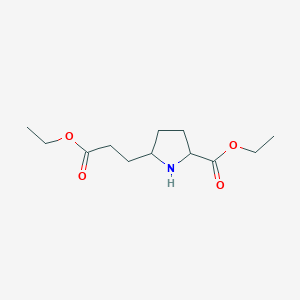

Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate

Description

Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate (CAS 5447-61-0) is a pyrrolidine derivative featuring two ester groups: an ethyl carboxylate at position 2 and a 3-ethoxy-3-oxopropyl substituent at position 4. Its molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 257.28 g/mol . It is frequently employed as an intermediate in organic synthesis, particularly in the preparation of alkaloids and heterocyclic pharmaceuticals .

Properties

IUPAC Name |

ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-3-16-11(14)8-6-9-5-7-10(13-9)12(15)17-4-2/h9-10,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUBSTVPYGDQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCC(N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with ethyl 3-ethoxy-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-oxopyrrolidine-3-carboxylate

Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.17 g/mol Key Differences:

- Lacks the 3-ethoxy-3-oxopropyl substituent, containing only a ketone at position 5 and an ethyl ester at position 3.

- Simpler structure results in lower molecular weight and higher polarity compared to the main compound.

- Applications: Used as a precursor in pharmaceutical syntheses, particularly for β-lactam antibiotics .

Data Comparison :

| Property | Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate | Ethyl 5-oxopyrrolidine-3-carboxylate |

|---|---|---|

| Molecular Weight | 257.28 g/mol | 157.17 g/mol |

| Substituents | Dual ester groups | Single ester, ketone |

| Reactivity | Higher potential for cyclization | Limited to ketone/ester reactivity |

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)pyrrole-3-propionate

Molecular Formula: C₁₄H₁₉NO₅ Molecular Weight: 281.30 g/mol Key Differences:

Structural Implications :

- The aromatic pyrrole ring enhances stability but reduces flexibility compared to pyrrolidine.

Methyl 5-Oxo-2-(2-((triisopropylsilyl)oxy)ethyl)pyrrolidine-2-carboxylate

Molecular Formula: C₁₆H₃₁NO₄Si Molecular Weight: 329.51 g/mol Key Differences:

Functional Impact :

- The TIPS group protects the hydroxyl moiety from unwanted reactions, enabling selective functionalization.

- Higher molecular weight and hydrophobicity compared to the main compound.

Biological Activity

Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 243.299 g/mol. Its structure includes a pyrrolidine ring, an ethyl ester, and a ketone group, which contribute to its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.299 g/mol |

| CAS Number | 15912-18-2 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with ethyl 3-ethoxy-3-oxopropanoate. This reaction is often conducted in the presence of bases like sodium hydride or potassium carbonate under controlled conditions to ensure high yield and purity. Purification techniques such as recrystallization or chromatography are employed post-synthesis to isolate the final product.

This compound exhibits biological activity through various mechanisms, primarily involving enzyme inhibition and receptor modulation. The compound's functional groups facilitate hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological macromolecules.

Potential Biological Activities:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to inflammation and cellular proliferation.

Research Findings

Several studies have investigated the biological implications of this compound:

- Enzyme Interaction Studies: Research indicates that this compound can modulate enzyme activities linked to metabolic pathways, potentially affecting drug metabolism and efficacy.

- Pharmacological Applications: Preliminary studies suggest its potential use in therapeutic applications for conditions such as cancer and inflammatory diseases due to its ability to influence cell signaling pathways.

Case Studies

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic processes, leading to altered drug metabolism rates in vitro.

Case Study 2: Receptor Binding

In another investigation, the compound was shown to bind selectively to sphingosine 1-phosphate receptors, which play a critical role in immune response and inflammation. This binding was associated with reduced inflammatory markers in cellular models .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-Oxopyrrolidine-2-carboxylate | C₉H₁₁NO₄ | Lacks ethoxy group; different biological activity |

| Ethyl 1-Methylpyrrolidine-2-carboxylate | C₁₁H₁₅NO₄ | Contains methyl instead of ethoxy; varied effects |

| Ethyl 2-Oxopyrrolidine-4-carboxylate | C₁₀H₁₃NO₄ | Different substitution pattern; distinct properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.